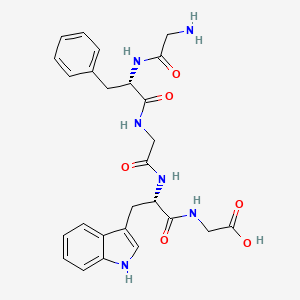![molecular formula C12H20 B14609941 2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane CAS No. 60819-20-7](/img/structure/B14609941.png)
2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Camphene can be synthesized through various methods. One common synthetic route involves the isomerization of alpha-pinene, a process that typically requires acidic conditions. The reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid, and it often takes place at elevated temperatures .
Industrial Production Methods
In industrial settings, camphene is produced on a large scale using similar isomerization techniques. The process involves the use of alpha-pinene derived from turpentine oil, which is then subjected to acid-catalyzed isomerization to yield camphene. This method is efficient and cost-effective, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Camphene undergoes various chemical reactions, including:
Reduction: Reduction of camphene can yield isobornyl derivatives, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate
Reducing Agents: Hydrogen gas, metal catalysts
Halogenating Agents: Chlorine, bromine
Major Products Formed
Oxidation: Camphor
Reduction: Isobornyl derivatives
Substitution: Halogenated camphene derivatives
Applications De Recherche Scientifique
Camphene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of camphene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Camphene can be compared with other similar monoterpenes, such as:
Alpha-pinene: A precursor to camphene, also found in essential oils and used in similar applications.
Beta-pinene: Another monoterpene with a similar structure and applications.
Limonene: A monoterpene with a different structure but similar uses in fragrances and flavors.
Uniqueness
Camphene’s unique structure, particularly the presence of geminal methyl groups and a methylidene group, distinguishes it from other monoterpenes. This structural uniqueness contributes to its specific chemical reactivity and applications .
Propriétés
Numéro CAS |
60819-20-7 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
2,2,7,7-tetramethyl-3-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H20/c1-8-9-6-7-10(11(8,2)3)12(9,4)5/h9-10H,1,6-7H2,2-5H3 |
Clé InChI |
TZNXGARVNMCICB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1C(C2=C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)




![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)


